molecular formula C22H19BrN6O3 B2674172 3-(5-bromo-2-methoxyphenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921539-68-6

3-(5-bromo-2-methoxyphenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No. B2674172
CAS RN: 921539-68-6
M. Wt: 495.337
InChI Key: WDZZLHMVOIKRIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-bromo-2-methoxyphenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C22H19BrN6O3 and its molecular weight is 495.337. The purity is usually 95%.
BenchChem offers high-quality 3-(5-bromo-2-methoxyphenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-bromo-2-methoxyphenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

Recent studies have identified a series of novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives that exhibit significant in vitro anti-proliferative activity against various human cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), A-549 (lung cancer), and U-87MG (glioblastoma). These compounds, synthesized using bromo-substituted purine precursors, demonstrated IC50 values comparable to the standard drug doxorubicin, showcasing their potential as anticancer agents. Furthermore, molecular docking studies have complemented the experimental results, providing insights into the mechanisms of action of these compounds (E. Ramya Sucharitha et al., 2021).

Antimicrobial and Antiviral Activities

A comprehensive study involving the synthesis and evaluation of triazino and triazolo[4,3-e]purine derivatives has uncovered their promising in vitro antimicrobial, anti-HIV-1, and anticancer activities. These derivatives were tested against a variety of pathogens, including Pseudomonas aeruginosa, Proteus vulgaris, and Staphylococcus aureus, with some compounds showing potent activity comparable to standard antimicrobial agents. Additionally, certain compounds displayed moderate anti-HIV-1 activity, underscoring their potential for further development as therapeutic agents in treating infectious diseases (F. Ashour et al., 2012).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of 1,2,4-triazolo[5,1-i]purine derivatives have revealed their high affinity for human adenosine A(3) receptors. These compounds were synthesized through a two-step process from amino-cyanoimidazole, demonstrating their potential as ligands for the adenosine A(3) receptor. This affinity suggests potential applications in the development of therapeutic agents targeting diseases where adenosine A(3) receptor modulation is beneficial (T. Okamura et al., 2002).

properties

IUPAC Name

8-(5-bromo-2-methoxyphenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN6O3/c1-27-20-17(19(30)24-22(27)31)28(11-10-13-6-4-3-5-7-13)21-26-25-18(29(20)21)15-12-14(23)8-9-16(15)32-2/h3-9,12H,10-11H2,1-2H3,(H,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZZLHMVOIKRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=C(C=CC(=C4)Br)OC)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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